N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide
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Overview
Description
N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide is a synthetic organic compound with the molecular formula C17H21NO4 and a molecular weight of 303.361 g/mol . This compound is part of the coumarin family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-ol with isopropylamine and butanoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide .
- 4-Methyl-2-oxo-2H-chromen-7-yl chloroacetate .
- Ethyl 4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanoate .
Uniqueness
N-Isopropyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide stands out due to its unique isopropyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
763110-85-6 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
4-(4-methyl-2-oxochromen-6-yl)oxy-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C17H21NO4/c1-11(2)18-16(19)5-4-8-21-13-6-7-15-14(10-13)12(3)9-17(20)22-15/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,19) |
InChI Key |
MZOJSPCMUDXPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)NC(C)C |
Origin of Product |
United States |
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